3,3'-氧二苯胺

描述

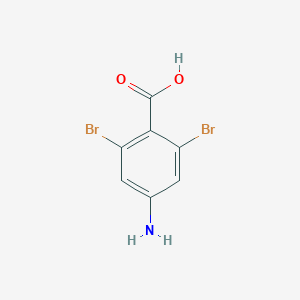

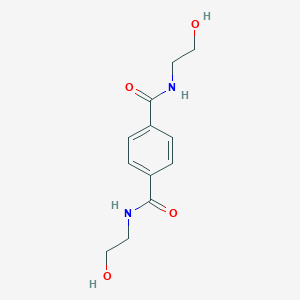

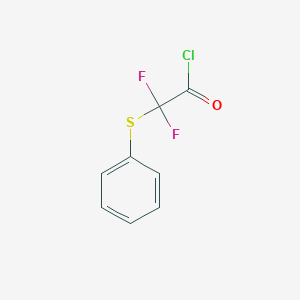

3,3'-Oxydianiline is a chemical compound used in the synthesis of various polyimides and polyamides, which are materials known for their high temperature resistance and mechanical stability. These materials find applications in the manufacture of adhesives, molding parts, machine parts, and insulators . The compound is also known as 4,4'-Oxydianiline and is a subject of interest due to its role in the production of polymers with specific physical properties.

Synthesis Analysis

The synthesis of 4,4'-Oxydianiline involves a two-step reaction starting with the reaction of 4-fluoro nitrobenzene with 4-nitrophenol to obtain 4,4'-dinitrodiphenyl ether. This intermediate is then reduced using Pd/C in N, N-dimethylformamide (DMF) to yield 4,4'-Oxydianiline. The process is carried out at elevated temperatures and the final product is purified through recrystallization .

Molecular Structure Analysis

The molecular structure of 4,4'-Oxydianiline has been determined through crystallographic analysis. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds of the type N–H···O and N–H···N, as well as N–H···π interactions. These interactions are significant as they can influence the packing and stability of the molecule in the solid state, which in turn affects the material properties of the polymers synthesized from it .

Chemical Reactions Analysis

3,3'-Oxydianiline is primarily used in polycondensation reactions to form polyimides and polyamides. In the case of polyimides, it reacts with bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride to form polymers with varying properties depending on the specific oxydianiline isomer used. The 3,4-oxydianiline isomer leads to polymers with superior energy-damping characteristics, mechanical properties, and optical transparency, while the 4,4'-isomer results in polymers with higher glass-transition temperatures and thermal stability . For polyamides, the reaction with aliphatic diacids yields materials with different solubility and thermal properties, again influenced by the specific isomer of oxydianiline .

Physical and Chemical Properties Analysis

The physical properties of polyimides synthesized from 3,3'-Oxydianiline have been studied using various analytical techniques such as DSC, TGA, UV-visible spectroscopy, and dynamic mechanical analysis. These studies reveal that the polymers exhibit a range of thermal stabilities, glass-transition temperatures, and mechanical properties, which are dependent on the structure of the oxydianiline isomer used in the synthesis. The unsymmetric structure of the polyimide from 3,4-oxydianiline, for example, leads to a quicker increase in the linear coefficient of thermal expansion with temperature compared to the polyimide from 4,4'-oxydianiline . The carcinogenic potential of 4,4'-Oxydianiline has also been evaluated in bioassays, indicating that it can induce various forms of cancer in both rats and mice when administered in their diet .

科学研究应用

芳香族聚酰亚胺的合成

3,3'-氧二苯胺用于芳香族聚酰亚胺的合成 . 这些聚酰亚胺是通过在熔融苯甲酸中进行一锅法高温催化缩聚的方法合成的 . 合成的聚酰亚胺在有机溶剂和熔融苯甲酸中的溶解度、分子量、玻璃化转变温度(Tg)从198到270 °C,结晶度从41到52%的无定形或半结晶结构方面具有不同的特征 .

2. 作为渗透蒸发膜材料的应用 用3,3'-氧二苯胺合成的芳香族聚酰亚胺被用作渗透蒸发膜材料 . 渗透蒸发是一种用于分离液体混合物的膜过程 .

树脂传递模塑应用

3,3'-氧二苯胺用于合成苯乙炔基封端的共寡聚酰亚胺 . 这些共寡聚酰亚胺与含有间苯二甲酰基的反应性稀释剂物理混合,以满足树脂传递模塑(RTM)技术的加工要求 . 这种混合物显示出低最小熔化粘度(<1 Pa·s)和扩大的加工温度窗口(260–361 °C) .

热固性聚酰亚胺树脂的合成

在380 °C下固化2 h后,苯乙炔基封端的共寡聚酰亚胺和反应性稀释剂的混合物表现出优异的耐热性(Tg =420–426 °C) . 这种热固性聚酰亚胺树脂可用于各种高温应用 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1

安全和危害

未来方向

作用机制

Target of Action

3,3’-Oxydianiline is primarily used in the synthesis of aromatic polyimides . These polyimides are high-performance polymers that have found extensive applications in various industries due to their excellent thermal stability, mechanical properties, and chemical resistance .

Mode of Action

The compound interacts with its targets, namely tetracarboxylic acid dianhydrides, through a chemical imidization process . This process involves the formation of polyimide chains, which are characterized by their rigidity and flexibility .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of aromatic polyimides . These polyimides, depending on the used dianhydride, are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .

Result of Action

The molecular and cellular effects of 3,3’-Oxydianiline’s action primarily involve the formation of aromatic polyimides . These polyimides exhibit excellent thermal stability, mechanical properties, and chemical resistance . They are used in a variety of applications, including as high-temperature structural adhesives and the matrices of fiber-reinforced composites .

Action Environment

The action of 3,3’-Oxydianiline can be influenced by various environmental factors. For instance, the method of synthesis can affect the formation of the crystalline phase of polyimides . Additionally, the chemical structure of the dianhydride used can impact the performance of the resulting polyimide .

属性

IUPAC Name |

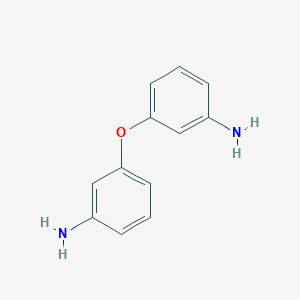

3-(3-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJLFVRAWOOQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165099 | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15268-07-2 | |

| Record name | 3,3′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15268-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015268072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of incorporating 3,3'-Oxydianiline in polyimide synthesis?

A1: 3,3'-Oxydianiline is a diamine frequently used in polyimide synthesis. [, ] When reacted with tetracarboxylic dianhydrides, it forms the basis of polyamide acid, a precursor to polyimides. [] The resulting polyimides often exhibit desirable properties like high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for various high-performance applications. [, ] The specific properties of the polyimide will depend on the choice of tetracarboxylic dianhydride used in conjunction with 3,3'-Oxydianiline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。